3-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
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Overview
Description
3-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a pyrimidinone structure. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Azetidine Ring Formation: The azetidine ring is formed by reacting appropriate azetidine precursors with the benzimidazole derivative.
Pyrimidinone Synthesis: The pyrimidinone structure is synthesized through cyclization reactions involving suitable precursors.
Final Coupling: The final step involves coupling the benzimidazole-azetidine intermediate with the pyrimidinone derivative under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the azetidine ring, potentially altering its pharmacological properties.
Substitution: Substitution reactions can take place at various positions on the benzimidazole and pyrimidinone rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce azetidine derivatives with altered ring structures .
Scientific Research Applications
3-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropylbenzimidazole: Shares the benzimidazole core but lacks the azetidine and pyrimidinone structures.
Azetidine Derivatives: Similar in having the azetidine ring but differ in other structural components.
Pyrimidinone Compounds: Contain the pyrimidinone structure but lack the benzimidazole and azetidine moieties.
Properties
IUPAC Name |
3-[2-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-13-14(2)22-12-25(21(13)28)11-19(27)24-9-16(10-24)26-18-6-4-3-5-17(18)23-20(26)15-7-8-15/h3-6,12,15-16H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENRQOZAMKFUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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